

Technical Guide: Chlorhexidine Impurity A (CAS 152504-08-0)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Chlorhexidine Diacetate Impurity A

Cat. No.: B15354125

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Content Type: In-Depth Technical Reference Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists

Part 1: Executive Summary

CAS 152504-08-0, chemically identified as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide, is widely designated as Chlorhexidine Impurity A (EP/BP) or Chlorhexidine Nitrile (USP).

It is not a therapeutic agent but a Critical Quality Attribute (CQA) target in the manufacturing and stability testing of Chlorhexidine Digluconate and Diacetate. Its presence indicates specific degradation pathways—primarily thermal or acidic hydrolysis of the biguanide moiety—or incomplete synthesis. For drug development professionals, controlling this impurity is essential for meeting ICH Q3A/B thresholds and ensuring the safety profile of antiseptic formulations.

Part 2: Chemical Identity & Physicochemical Profile

This section defines the "hardware" of the molecule. Unlike the parent drug (Chlorhexidine), Impurity A possesses a terminal nitrile group, altering its polarity and chromatographic behavior.

Table 1: Physicochemical Specifications

Property	Specification
Common Name	Chlorhexidine Impurity A (EP), Chlorhexidine Nitrile (USP)
CAS Number	152504-08-0
Chemical Name	N-(4-Chlorophenyl)-N'-[6-[[[(cyanoamino)iminomethyl]amino]hexyl]imidodi carbonimidic diamide
Molecular Formula	C ₁₆ H ₂₄ ClN ₉
Molecular Weight	377.88 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in water (pH dependent)
pKa	Basic (due to biguanide/guanidine groups), typically >10
Key Functional Groups	p-Chlorophenyl, Biguanide, Nitrile (Cyano)

Part 3: Mechanism of Formation (Degradation Pathways)[13]

Understanding the origin of CAS 152504-08-0 is critical for process control. It is rarely a raw material contaminant but rather a product of biguanide instability.

The Degradation Cascade

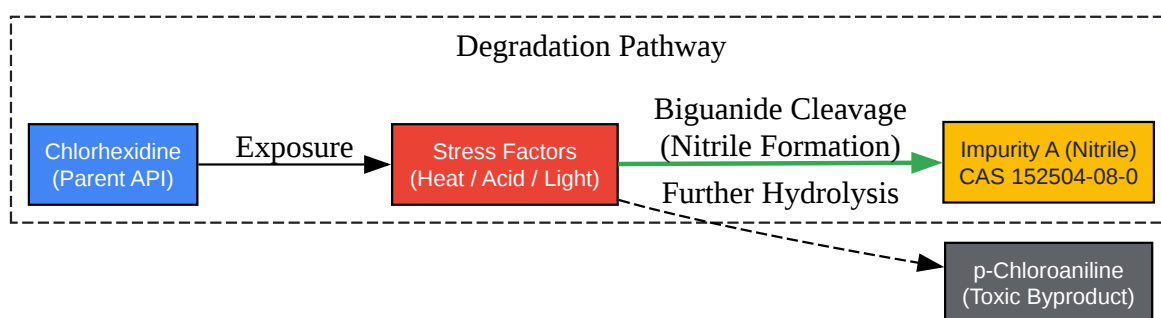
Chlorhexidine contains two symmetrical biguanide groups. Under stress (Heat, Acidic pH), the C-N bonds within the biguanide chain are susceptible to cleavage. Impurity A represents a "half-hydrolysis" or "elimination" event where one biguanide terminus degrades into a nitrile functionality.

Key Drivers:

- Acidic Hydrolysis: Prolonged exposure to low pH (<3.0) accelerates the cleavage of the biguanide bridge.
- Thermal Stress: Autoclaving (>121°C) of Chlorhexidine solutions can drive the elimination reaction, forming the nitrile.

Visualization: Degradation Logic

The following diagram illustrates the logical flow from the parent molecule to Impurity A.



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Figure 1: Logical degradation pathway of Chlorhexidine leading to the formation of Impurity A (Nitrile).[1]

Part 4: Analytical Strategy & Protocols

As a Senior Application Scientist, I recommend a Reverse-Phase HPLC (RP-HPLC) method derived from the EP/USP monographs. The challenge with Impurity A is its polarity relative to the parent drug; the nitrile group makes it elute differently than the bis-biguanide parent.

Protocol 1: HPLC Quantification (EP/USP Aligned)

This protocol is designed to separate Impurity A from Chlorhexidine and other related impurities (like p-Chloroaniline).

System Requirements:

- Instrument: HPLC with UV Diode Array Detector (DAD).

- Column: C18 End-capped silica (e.g., Hypersil GOLD or equivalent), 4.6 x 250 mm, 5 μ m.
- Temperature: 30°C.

Reagents:

- Mobile Phase A: Phosphate Buffer pH 3.0 (27.6g NaH₂PO₄ + 10mL Triethylamine, adj. with H₃PO₄).^[2]
- Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0	80	20	Equilibration
15	80	20	Isocratic Hold
16	20	80	Gradient Ramp (Wash)
20	20	80	Wash Hold

| 21 | 80 | 20 | Re-equilibration |

Detection:

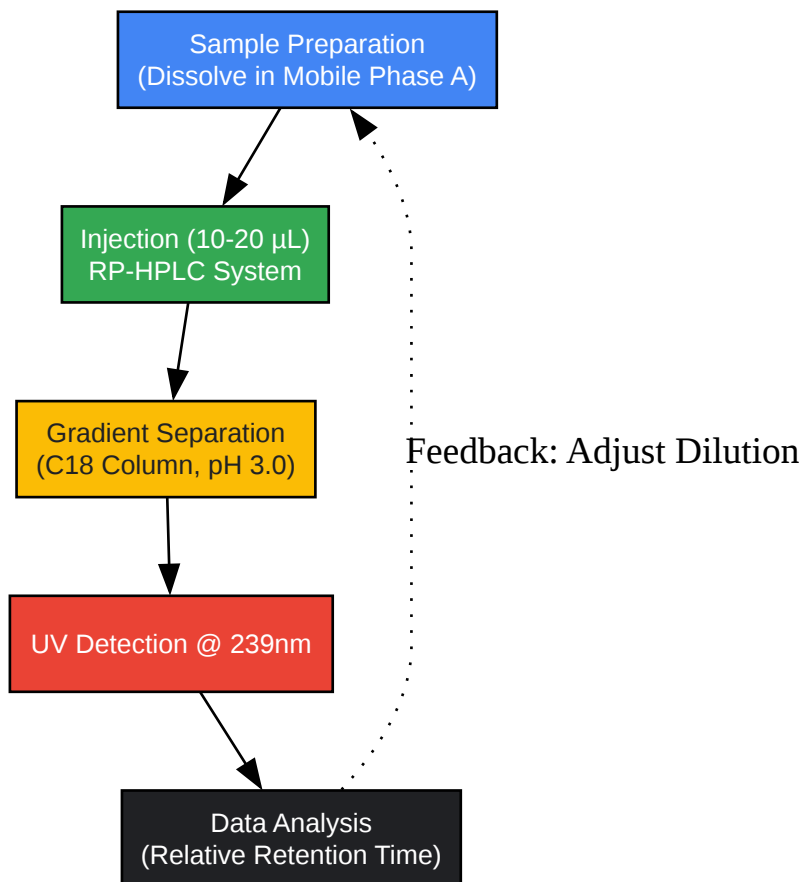
- Wavelength: 239 nm (Optimal for chlorophenyl ring absorption).
- Flow Rate: 1.0 - 1.5 mL/min.

Validation Criteria (Self-Validating System):

- Resolution (Rs): Must be > 3.0 between Impurity L and Impurity G (System Suitability). Impurity A typically elutes before Chlorhexidine.
- Symmetry: Tailing factor for Impurity A should be < 1.5.

- LOD/LOQ: Establish LOQ at $\leq 0.05\%$ to meet reporting thresholds.

Visualization: Analytical Workflow



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Figure 2: Step-by-step analytical workflow for the quantification of Chlorhexidine Impurity A.

Part 5: Synthesis of Reference Standard

For research labs needing to generate CAS 152504-08-0 internally for retention time marking, a custom synthesis approach is required.

Synthetic Logic (Based on Revelle et al.):

- Starting Material: 1-(6-aminohexyl)-5-(4-chlorophenyl)biguanide (The "monomeric" half of Chlorhexidine).

- Reagent: Cyanogen Bromide (BrCN) or similar cyanating agents.
- Reaction: The terminal amine of the starting material attacks the cyanogen bromide, forming the cyano-guanidino linkage (Nitrile).
- Purification: Flash chromatography is essential to remove unreacted amines.

Note: This synthesis involves toxic cyanating agents and should only be performed in a high-containment fume hood.

Part 6: Regulatory & Safety Landscape

Regulatory Limits

Under ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products):

- Reporting Threshold: > 0.05%
- Identification Threshold: > 0.10%
- Qualification Threshold: > 0.15%

Impurity A is a "Specified Impurity" in the EP monograph for Chlorhexidine Digluconate Solution. Manufacturers must demonstrate that it remains below the specified limit (typically NMT 0.15% or similar, depending on the specific salt form).

Safety Profile

- Toxicity: While less acutely toxic than p-Chloroaniline (Impurity C), Impurity A is a structural analog and is treated with caution. It is an irritant and potential sensitizer.[3]
- Handling: Wear nitrile gloves, safety goggles, and use a particulate respirator when handling the neat powder.
- Storage: Hygroscopic. Store at 2-8°C in a desiccator.

Part 7: References

- European Pharmacopoeia (Ph.[4][5] Eur.). Chlorhexidine Digluconate Solution Monograph. Council of Europe. [Link](#)
- United States Pharmacopeia (USP). Chlorhexidine Gluconate Solution: Organic Impurities. USP-NF. [Link](#)
- Revelle, L. K., et al. (1995). Identification and Isolation of Chlorhexidine Digluconate Impurities. Journal of Pharmaceutical Sciences. (Foundational work on CHX impurity synthesis). [Link](#)
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). [Link](#)
- PubChem Database. Compound Summary: Chlorhexidine Impurity A (CAS 152504-08-0).[6][7][8] National Center for Biotechnology Information. [Link](#)

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